4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione is an organosulfur compound with the molecular formula C7H8Cl2S4 This compound is known for its unique chemical structure, which includes two chloroethyl groups attached to a dithiole-thione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione typically involves the reaction of 2-chloroethanethiol with 1,3-dithiole-2-thione. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chloroethanethiol+1,3-dithiole-2-thione→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosulfur compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione involves its interaction with biological molecules. The chloroethyl groups can alkylate nucleophilic sites in proteins and DNA, leading to various biological effects. The dithiole-thione ring may also contribute to its reactivity and potential therapeutic properties by modulating redox pathways and interacting with cellular targets.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)sulfide:
Sulfur Mustards: A family of compounds with similar chloroethyl groups but different core structures.
Nitrogen Mustards: Compounds with chloroethyl groups attached to nitrogen atoms instead of sulfur.
Uniqueness
4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione is unique due to its dithiole-thione ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4,5-bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2S5/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRXHTBVKQNVPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)SC1=C(SC(=S)S1)SCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2S5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445213 |
Source
|
Record name | 4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138682-23-2 |
Source
|
Record name | 4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.